![molecular formula C17H16N2O5 B4989212 N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide, commonly known as Nitrofen, is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen is a nitroaromatic herbicide that is widely used for controlling weeds in crops. However, due to its potential toxicity, Nitrofen has attracted a lot of attention from researchers in the scientific community. In
Scientific Research Applications
Nitrofen has been extensively studied for its applications in various fields such as agriculture, medicine, and environmental science. In agriculture, Nitrofen is used as a herbicide for controlling weeds in crops. Nitrofen has also been studied for its potential use as an antifungal agent. In medicine, Nitrofen has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In environmental science, Nitrofen has been studied for its potential impact on the environment, as it has been found to be persistent in soil and water.
Mechanism of Action
The mechanism of action of Nitrofen involves the inhibition of photosynthesis in plants. Nitrofen inhibits the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species (ROS) and ultimately cell death. In cancer cells, Nitrofen inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Nitrofen has been found to have a range of biochemical and physiological effects. In plants, Nitrofen inhibits the production of chlorophyll and other pigments, leading to the yellowing of leaves. In animals, Nitrofen has been found to cause liver damage and reproductive toxicity. In humans, Nitrofen has been associated with the development of cancer and other health problems.
Advantages and Limitations for Lab Experiments
Nitrofen has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, Nitrofen also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on Nitrofen. One area of research is the development of safer and more effective herbicides that can replace Nitrofen. Another area of research is the investigation of Nitrofen's potential use as an antifungal agent. In medicine, further research is needed to determine the potential use of Nitrofen in the treatment of cancer. Additionally, more research is needed to understand the environmental impact of Nitrofen and to develop strategies for its safe disposal.
Conclusion:
In conclusion, Nitrofen is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen has been found to have a range of biochemical and physiological effects, both beneficial and harmful. While Nitrofen has several advantages for lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on Nitrofen, including the development of safer and more effective herbicides, investigation of Nitrofen's potential use as an antifungal agent, and further research on its potential use in the treatment of cancer.
Synthesis Methods
The synthesis of Nitrofen involves the reaction of 2-methoxyphenol with 4-(2-nitrovinyl)phenol in the presence of acetic anhydride and pyridine. This reaction leads to the formation of Nitrofen as a white crystalline solid. The purity of Nitrofen can be improved by recrystallization from ethanol.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-16-5-3-2-4-15(16)18-17(20)12-24-14-8-6-13(7-9-14)10-11-19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUFMRYSRTLPT-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)
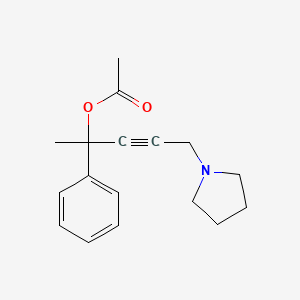
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
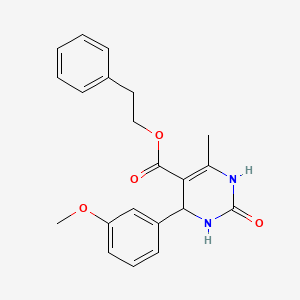
![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
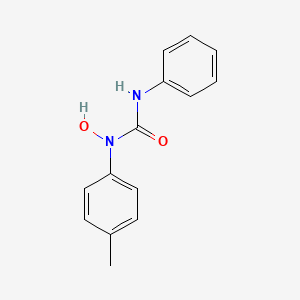
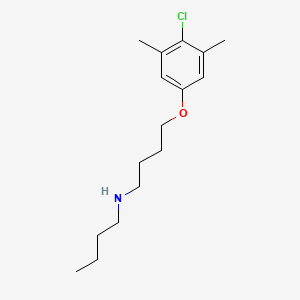
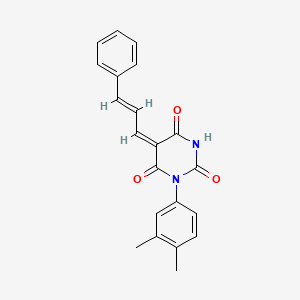
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
